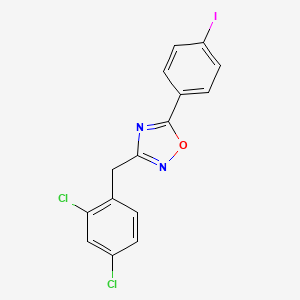
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole (DIBO) is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. It belongs to the class of oxadiazole derivatives, which have been studied extensively for their biological activities.
作用機序
The mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole involves its interaction with specific enzymes and proteins in the target cells. In the case of HIV-1, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole binds to the integrase enzyme and inhibits its activity, thereby preventing the integration of viral DNA into the host genome. In cancer cells, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. The exact mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole in bacterial cells is not yet fully understood.
Biochemical and Physiological Effects:
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects on the target cells. In the case of HIV-1, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole inhibits the viral replication and reduces the viral load in infected cells. In cancer cells, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole induces apoptosis and inhibits the cell proliferation. In bacterial cells, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole inhibits the growth of various bacterial strains.
実験室実験の利点と制限
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been extensively studied for its biological activities and has a well-established mechanism of action. However, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole also has some limitations. It is highly reactive and can be toxic to cells at high concentrations. Its solubility in water is limited, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the research on 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole. One potential application is in the development of new antiviral drugs that target the integrase enzyme. Another potential application is in the development of new anticancer drugs that induce apoptosis in cancer cells. Further studies are also needed to elucidate the mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole in bacterial cells and to explore its potential as an antimicrobial agent.
合成法
The synthesis of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dichlorobenzyl chloride with 4-iodophenyl hydrazine to form the corresponding hydrazide. This is then treated with acetic anhydride and sodium acetate to afford the oxadiazole ring. The final product is obtained by purification through recrystallization.
科学的研究の応用
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antiviral, anticancer, and antimicrobial activities. In particular, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been found to inhibit the replication of HIV-1 and other retroviruses by targeting the viral integrase enzyme. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains.
特性
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-(4-iodophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2IN2O/c16-11-4-1-10(13(17)8-11)7-14-19-15(21-20-14)9-2-5-12(18)6-3-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBNGSRPUXVMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)
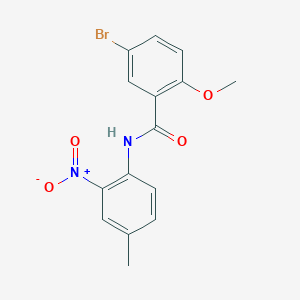
![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)
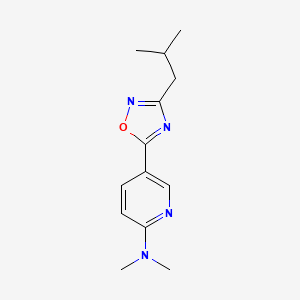
![4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4989554.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)
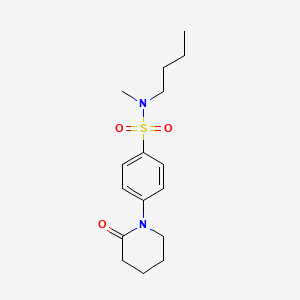
![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989568.png)
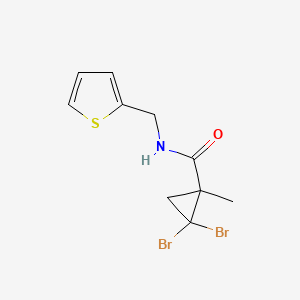
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B4989592.png)
![N,3,6,7-tetramethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4989615.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B4989626.png)